N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
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Overview
Description
N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine: is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a fluorophenyl group and a methylphenylsulfonyl group attached to the glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: 2-fluoroaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(2-fluorophenyl)-4-methylbenzenesulfonamide.
Glycine Coupling: The intermediate is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The fluorophenyl and methylphenylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The glycine backbone can facilitate binding to biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- N-(2-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- N-(2-iodophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Uniqueness
N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to its halogenated analogs.
Properties
IUPAC Name |
2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-11-6-8-12(9-7-11)22(20,21)17(10-15(18)19)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPYEJAIONGROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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